Product packaging for Dichlorprop-P-dimethylammonium(Cat. No.:CAS No. 104786-87-0)

Dichlorprop-P-dimethylammonium

Cat. No.: B028582
CAS No.: 104786-87-0
M. Wt: 280.14 g/mol
InChI Key: WRXSEWUFHVTFEX-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichlorprop-P-dimethylammonium is the dimethylammonium salt of the enantiopure R-isomer of dichlorprop, functioning as a synthetic auxin herbicide. This compound is a critical tool for agricultural research, particularly in the study of selective post-emergence control of annual and perennial broadleaf weeds in cereal crops such as wheat and barley, as well as in non-crop areas. Mechanism of Action: As a synthetic auxin, this compound mimics natural plant growth hormones, leading to uncontrolled growth in susceptible broadleaf weeds. Its selective, systemic action is absorbed through leaves and translocates to the roots, causing cell wall plasticity, excessive protein biosynthesis, and ethylene production. This results in severe stem and leaf malformations and disruption of vascular tissue, ultimately leading to plant death. Research Applications and Value: Selective Weed Management: Study its efficacy against key weeds like Canada thistle, ragweeds, pigweed, and lambsquarters. Environmental Fate Studies: Ideal for dissipation research, with a reported field half-life of 1.9-2.5 days in wheat plants, indicating non-persistent characteristics. Enantioselectivity Research: Investigate the advantages of enantiopure agrochemicals, as the R-isomer possesses significantly higher herbicidal activity than the S-isomer. Formulation Science: The dimethylammonium salt formulation enhances rainfastness and leaf cuticle penetration, providing a model for studying formulation effects on efficacy. According to the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA), this compound is classified as Group O and Group 4, respectively. Attention: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Cl2NO3 B028582 Dichlorprop-P-dimethylammonium CAS No. 104786-87-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

104786-87-0

Molecular Formula

C11H15Cl2NO3

Molecular Weight

280.14 g/mol

IUPAC Name

(2R)-2-(2,4-dichlorophenoxy)propanoic acid;N-methylmethanamine

InChI

InChI=1S/C9H8Cl2O3.C2H7N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-2/h2-5H,1H3,(H,12,13);3H,1-2H3/t5-;/m1./s1

InChI Key

WRXSEWUFHVTFEX-NUBCRITNSA-N

SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC

Isomeric SMILES

C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC

Other CAS No.

104786-87-0

Pictograms

Corrosive; Irritant

Synonyms

(2R)-2-(2,4-dichlorophenoxy)propanoic acid: N-methylmethanamine

Origin of Product

United States

Environmental Fate and Transport of Dichlorprop P Dimethylammonium in Agroecosystems

Degradation Pathways and Kinetics of Dichlorprop-P-dimethylammonium

Once introduced into the environment, this compound readily dissociates to its active form, Dichlorprop-P (B76475). The degradation of Dichlorprop-P is a key factor in its environmental persistence. In terrestrial and aquatic environments, the primary routes of dissipation are microbial degradation and phototransformation. epa.gov Field studies in wheat plants have demonstrated a relatively rapid dissipation, with half-lives reported to be between 1.9 and 2.5 days. mdpi.com However, under anaerobic conditions, such as in some aquatic sediments, degradation can be significantly slower, with a half-life of up to 159 days. epa.gov

Microbial Degradation Processes

The biodegradation of Dichlorprop-P is the most significant pathway for its removal from soil and water. This process is carried out by a diverse range of soil microorganisms that utilize the herbicide as a source of carbon and energy.

A variety of bacterial strains have been identified as capable of degrading dichlorprop (B359615). These microorganisms often work in consortia to break down the herbicide. Research has isolated and characterized several key bacterial genera involved in this process, including:

Sphingomonas

Herbaspirillum

Bradyrhizobium

Sphingopyxis

Dyella

Pseudomonas

Achromobacter

Some of these strains exhibit enantioselectivity, meaning they preferentially degrade one of the two stereoisomers of dichlorprop. For example, Sphingomonas herbicidovorans has been shown to preferentially degrade the (S)-enantiomer of dichlorprop. This enantioselectivity is a crucial aspect of the herbicide's environmental breakdown.

The initial and rate-limiting step in the microbial degradation of Dichlorprop-P is the cleavage of the ether bond. This reaction is catalyzed by specific enzymes known as α-ketoglutarate-dependent dioxygenases. Two key enzymes involved in the degradation of the different enantiomers of dichlorprop are:

RdpA ((R)-dichlorprop/α-ketoglutarate dioxygenase): This enzyme specifically targets the (R)-enantiomer of dichlorprop.

SdpA ((S)-dichlorprop/α-ketoglutarate dioxygenase): This enzyme is responsible for the degradation of the (S)-enantiomer.

These enzymes hydroxylate the α-carbon of the propionate (B1217596) side chain, leading to the formation of an unstable intermediate that subsequently breaks down to yield 2,4-dichlorophenol (B122985) and pyruvate. The 2,4-dichlorophenol is then further mineralized by the microorganisms, eventually being converted to carbon dioxide.

The efficiency of microbial degradation of Dichlorprop-P is influenced by a multitude of environmental factors. These factors can significantly alter the half-life of the herbicide in the soil.

FactorInfluence on Degradation RateResearch Findings
Soil pH Degradation is generally faster in neutral to alkaline soils.Acidic conditions can increase the persistence of dichlorprop.
Temperature Optimal degradation typically occurs between 25°C and 35°C.Lower temperatures significantly slow down microbial activity and thus degradation.
Soil Moisture Adequate moisture is necessary for microbial activity, but waterlogged (anaerobic) conditions can inhibit degradation.
Organic Matter Content Higher organic matter content generally supports a larger and more active microbial population, leading to faster degradation.
Microbial Population The presence of an acclimated microbial population, previously exposed to phenoxyalkanoic acid herbicides, can lead to more rapid degradation.

Interactive Data Table: Factors Affecting Dichlorprop-P Degradation

Users can filter the table below to see how different environmental conditions affect the degradation of Dichlorprop-P.

FactorConditionEffect on Degradation Rate
Soil pHNeutral to AlkalineIncreased
Soil pHAcidicDecreased
Temperature25-35°COptimal
Temperature<10°CSignificantly Decreased
Soil MoistureAdequateIncreased
Soil MoistureAnaerobic (Waterlogged)Decreased
Organic MatterHighIncreased
Organic MatterLowDecreased

Abiotic Degradation Mechanisms

In addition to microbial processes, abiotic factors also contribute to the breakdown of Dichlorprop-P in the environment.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. Dichlorprop-P itself is reported to be stable to abiotic hydrolysis in buffer solutions at pH 5, 7, and 9. epa.gov This indicates that under typical environmental pH conditions, the direct chemical breakdown of the Dichlorprop-P acid by water is not a significant degradation pathway. However, the ester and dimethylamine (B145610) salt forms of dichlorprop are known to rapidly dissociate to the acid form in the environment. While the acid form is stable, the initial dissociation of the salt is an important step in its environmental fate. The major product of the hydrolysis of Dichlorprop-P esters is the Dichlorprop-P acid. apvma.gov.au

Photodegradation under Environmental Conditions

Photodegradation, the breakdown of compounds by light, is a significant dissipation pathway for dichlorprop-P in the environment. In aquatic systems, dichlorprop-P undergoes rapid transformation through photolysis. sagepesticides.qc.cacanada.ca Studies have shown that the half-life for photolysis in water can be as short as 4 days. sagepesticides.qc.ca

On soil surfaces, the process is also relevant. The half-lives for the photodegradation of the parent compound, dichlorprop, on dry soil surfaces have been observed to range from 10 to 19 days. nih.gov This rate can be influenced by the composition of the soil. For instance, when soils were amended with 10% peat, the photodegradation half-lives increased, ranging from 22 to 59 days. nih.gov

Dissipation Dynamics in Specific Environmental Compartments

Once applied, this compound quickly dissociates, leaving the dichlorprop-P acid to interact with the soil environment. sagepesticides.qc.ca The primary route of transformation in terrestrial environments is biotransformation. canada.ca Dichlorprop-P is generally considered to be non-persistent in soil under aerobic conditions. sagepesticides.qc.cacanada.ca

The half-life of dichlorprop-P in aerobic soil conditions typically ranges from 6.4 to 17.6 days. sagepesticides.qc.ca However, soil type can significantly influence persistence. A laboratory study investigating degradation in various Norwegian soils demonstrated this variability. After 84 days, less than 0.1% of the initial dichlorprop concentration remained in a fine sandy loam and an organic-rich soil. In contrast, 26% of the initial concentration was still present in a loam soil after the same period, indicating slower degradation in that specific soil type. researchgate.net Under anaerobic conditions, persistence is much greater, with a reported half-life of 474 days in water. sagepesticides.qc.ca

Table 1: Dissipation of Dichlorprop in Different Soil Types

Soil Type Time (days) Remaining Concentration Reference
Fine Sandy Loam 84 < 0.1% researchgate.net
Organic-Rich Soil 84 < 0.1% researchgate.net
Loam 84 26% researchgate.net

Dichlorprop-P is absorbed by the leaves of plants and demonstrates rapid dissipation within the plant matrix. herts.ac.ukmdpi.comresearchgate.net Field studies conducted in wheat have consistently shown short half-lives for dichlorprop-P, ranging from 1.9 to 2.5 days. mdpi.comresearchgate.netnih.gov

A detailed study on the dissipation kinetics in wheat plants across three different locations in China (Shandong, Jiangsu, and Heilongjiang) found that the process follows first-order kinetics. mdpi.com Despite variations in initial concentrations, which could be attributed to factors like planting density, the dissipation was swift. mdpi.com Within 30 days of application, the concentration of dichlorprop-P in the wheat plants at all three sites had decreased by over 97%. mdpi.com

Table 2: Dissipation Kinetics of Dichlorprop-P in Wheat Plants

Location First-Order Kinetics Equation Half-Life (t½) Correlation Coefficient (R²) Reference
Shandong C = 2.5275e-0.3690t 1.9 days 0.9709 mdpi.com
Jiangsu C = 4.2685e-0.2958t 2.3 days 0.9768 mdpi.com
Heilongjiang C = 5.3620e-0.2723t 2.5 days 0.9604 mdpi.com

Environmental Mobility and Distribution of this compound

Leaching Potential and Groundwater Contamination Studies

The mobility of dichlorprop-P in soil raises concerns about its potential to contaminate groundwater. canada.cacdms.net The dichlorprop-P acid form is considered to be mobile to moderately mobile in soil environments. sagepesticides.qc.ca The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, has been calculated for dichlorprop as 2.39, which signifies a transitional potential for leaching. herts.ac.ukwppdb.com

Regulatory advisories often highlight that this chemical has properties associated with compounds detected in groundwater. cdms.net Its use in areas with permeable soils, particularly where the water table is shallow, may lead to groundwater contamination. cdms.netwhatsinproducts.com Some research suggests that dichlorprop-P has a slightly higher potential for leaching into groundwater compared to other phenoxy herbicides like 2,4-D and MCPA. researchgate.net

Volatilization Characteristics from Environmental Surfaces

Volatilization is not considered a significant dissipation pathway for this compound. canada.caherts.ac.uk After the salt dissociates, the resulting dichlorprop-P anion is not prone to volatilizing from moist soil surfaces. nih.gov Furthermore, the dichlorprop-P acid form is characterized as non-volatile from both moist soils and water, based on its Henry's Law constant (H = 5.53 x 10⁻¹⁰ atm·m³/mol). sagepesticides.qc.ca

Even from dry surfaces, volatilization is expected to be negligible. This is attributed to the very low vapor pressure of dichlorprop, which is reported as 7.5 x 10⁻⁸ mm Hg. nih.gov

Biological Interactions and Ecotoxicological Investigations of Dichlorprop P Dimethylammonium

Impacts on Non-Target Organisms in Aquatic Systems

The presence of Dichlorprop-P-dimethylammonium in aquatic environments, primarily through runoff and drift from agricultural areas, necessitates an understanding of its effects on aquatic life.

Enantioselective Ecotoxicity in Freshwater Algae

Research has demonstrated enantioselective toxicity of dichlorprop (B359615) (DCPP) in freshwater algae. psu.edunih.gov The two enantiomers, (R)-DCPP and (S)-DCPP, can exhibit different levels of toxicity to various algal species.

A study on the freshwater green algae Chlorella vulgaris and Scenedesmus obliquus revealed that (S)-DCPP was more toxic to Chlorella vulgaris than (R)-DCPP. psu.edunih.gov Conversely, (R)-DCPP was found to be more toxic to Scenedesmus obliquus. psu.edunih.gov This highlights the species-specific nature of enantioselective toxicity. Interestingly, when DCPP was complexed with chitosan, the toxicity profile was altered, suggesting that interactions with other molecules in the environment can influence the ecotoxicological effects of the herbicide. psu.edunih.gov

Further studies on the methyl ester form of dichlorprop (DCPPM) in algal cultures also observed clear enantioselectivity in toxicity. researchgate.netnih.gov For instance, R-2,4-DCPPM showed higher toxicity to Scenedesmus obliquus compared to the S-enantiomer and the racemic mixture. researchgate.netnih.gov The degradation of DCPPM to its more toxic acid form, 2,4-DCPP, was also found to be enantioselective and varied among different algal species. researchgate.netnih.gov

Table 1: Enantioselective Toxicity of Dichlorprop (DCPP) to Freshwater Algae

Algal Species More Toxic Enantiomer Reference
Chlorella vulgaris (S)-DCPP psu.edunih.gov

Effects on Aquatic Invertebrate Communities

The impact of this compound on aquatic invertebrates is a key consideration for environmental risk assessment. Generally, dichlorprop and its forms are considered to have low to moderate toxicity to aquatic invertebrates. herts.ac.ukherts.ac.uk

Data from the United States Environmental Protection Agency (EPA) indicates that for the water flea (Daphnia magna), the 48-hour EC50 (Effective Concentration 50%) for Dichlorprop-P (B76475) is greater than 100 mg/L, suggesting low acute toxicity. agropages.com A summary of toxicity values for Dichlorprop-p acid and its dimethylammonium salt (DMAS) showed a 48-hour LC50 of 558 mg ae/L for the water flea, classifying it as practically non-toxic to this freshwater invertebrate. epa.gov Chronic toxicity studies established a No Observed Adverse Effect Concentration (NOAEC) of 74.9 mg ae/L for the same species. epa.gov

However, the 2-ethylhexyl ester form of Dichlorprop-P (Dichlorprop-P 2-EHE) has been shown to be more toxic to aquatic invertebrates. herts.ac.uk For instance, the acute 48-hour EC50 for Daphnia magna for Dichlorprop-P-etexyl is reported to be in the range that indicates moderate toxicity. herts.ac.uk

Table 2: Acute and Chronic Toxicity of Dichlorprop-P Forms to Daphnia magna

Dichlorprop-P Form Acute Toxicity (48-hr EC50/LC50) Chronic Toxicity (NOAEC) Toxicity Classification Reference
Dichlorprop-P >100 mg/L - Low agropages.com
Dichlorprop-P acid and DMAS 558 mg ae/L 74.9 mg ae/L Practically non-toxic epa.gov

Research on Fish Responses to Environmental Exposure

Studies on the effects of this compound on fish have generally indicated a low to moderate level of toxicity. herts.ac.ukherts.ac.uk The 96-hour LC50 (Lethal Concentration 50%) for trout exposed to Dichlorprop-P is reported to be in the range of 100-220 mg/L. agropages.com

The U.S. EPA's reregistration eligibility decision for Dichlorprop-p provided a summary of fish toxicity values. For freshwater fish like rainbow trout, the acute toxicity (LC50) for Dichlorprop-p acid and its dimethylammonium salt was greater than 214 mg ae/L, categorizing it as practically non-toxic. epa.gov The chronic No Observed Adverse Effect Concentration (NOAEC) for rainbow trout was determined to be 14.7 mg ae/L. epa.gov

Similar to its effect on invertebrates, the 2-ethylhexyl ester form of Dichlorprop-P (Dichlorprop-P 2-EHE) exhibits higher toxicity to fish. For bluegill sunfish, the LC50 for Dichlorprop-P EHE was 5.21 mg ae/L, classifying it as moderately toxic. epa.gov

Table 3: Acute and Chronic Toxicity of Dichlorprop-P Forms to Freshwater Fish

Dichlorprop-P Form Fish Species Acute Toxicity (96-hr LC50) Chronic Toxicity (NOAEC) Toxicity Classification Reference
Dichlorprop-P Trout 100-220 mg/L - Low to Moderate agropages.com
Dichlorprop-P acid and DMAS Rainbow Trout >214 mg ae/L 14.7 mg ae/L Practically non-toxic epa.gov

Interactions with Terrestrial Biota in Agricultural Landscapes

In agricultural settings, terrestrial organisms are also exposed to this compound. The following sections detail the impacts on avian populations and soil organisms.

Effects on Avian Populations

It's important to note that the effects of pesticides on birds are not limited to direct mortality. Sub-lethal exposures can lead to a range of adverse effects, including reduced fertility, eggshell thinning, and behavioral changes. nih.govscialert.net While specific studies on the sub-lethal effects of this compound on avian populations are not extensively detailed in the provided search results, the potential for such impacts from herbicides, in general, is a recognized concern in avian ecotoxicology. nih.govresearchgate.net

Table 4: Acute Oral Toxicity of Dichlorprop-P to Avian Species

Avian Species Acute Oral LD50 Toxicity Classification Reference

Impacts on Soil Microorganisms and Macrofauna

Soil microorganisms and macrofauna play a crucial role in maintaining soil health and fertility. researchgate.net The application of herbicides like this compound can influence these vital communities.

Research on the enantioselective biodegradation of racemic dichlorprop in agricultural soils has shown that the degradation is primarily driven by soil microorganisms. nih.gov The S-enantiomer of dichlorprop was found to be preferentially degraded over the R-enantiomer, with half-lives of approximately 8 days for the S-form and 12-13 days for the R-form. nih.gov This indicates an enantioselective metabolic capacity within the soil microbial community. nih.gov The study also noted that dichlorprop application led to an increase in bacterial diversity and the abundance of taxa related to its degradation, particularly from the family Sphingomonadaceae. nih.gov

While some herbicides can have inhibitory effects on soil microbial activity, the impact of dichlorprop appears to be complex. researchgate.netmdpi.com Some studies suggest that while herbicides can initially decrease microbial populations, they can also lead to an increase in the abundance of specific microbes capable of degrading the compound. researchgate.netnih.gov

For soil macrofauna, such as earthworms, Dichlorprop-P is considered to have low toxicity. The 14-day LC50 for the earthworm Eisenia foetida is reported to be 994 mg/kg of soil, indicating a low risk to this important soil organism. agropages.com

Table 5: Ecotoxicity of Dichlorprop-P to Soil Organisms

Organism Endpoint Value Toxicity Classification Reference

Research on Pollinator Interactions

The potential impact of herbicides on non-target organisms, particularly pollinators, is a critical area of ecotoxicological research. For this compound, studies have primarily focused on the acute toxicity to honey bees (Apis mellifera), which are often used as a model species for pollinators.

Research into the acute effects of this compound and its parent compound, Dichlorprop-P, on honey bees has established toxicity levels through standardized laboratory tests. These tests typically determine the median lethal dose (LD50), which is the dose required to kill 50% of a test population. The primary routes of exposure assessed are oral (ingestion) and contact (direct topical application).

One study reported that Dichlorprop-P, when tested as the dimethylammonium salt, is considered non-toxic to honeybees, with a 48-hour contact LD50 of greater than 25 micrograms per bee. agropages.com Other studies on formulations containing Dichlorprop-P as a dimethylammonium salt have also indicated low acute contact toxicity to honey bees. nufarm.comagriculture.gov.ienufarm.com For instance, a product containing 310 g/l of Dichlorprop-P as a dimethylammonium salt, in a mixture with MCPA and Mecoprop-P, showed a 48-hour contact LD50 of greater than 107.6 micrograms per bee. nufarm.comagriculture.gov.ienufarm.com Similarly, the oral LD50 for the same formulation was found to be greater than 100 micrograms per bee over a 48-hour period. nufarm.com

While these findings suggest low acute toxicity from direct contact and ingestion under laboratory conditions, it is important to consider the broader context of pollinator interactions with treated plants. The potential for sublethal effects, which are not immediately lethal but can impact bee behavior, health, and colony success, is an area of ongoing scientific inquiry for many pesticides. researchgate.netnih.govnih.gov Such effects can include impaired foraging ability, reduced reproductive success, and increased susceptibility to diseases. researchgate.netnih.govnih.gov However, specific research on the sublethal effects of this compound on pollinators is not extensively detailed in the reviewed literature.

The following table summarizes the available acute toxicity data for Dichlorprop-P and its formulations on honey bees.

Test SubstanceTest OrganismExposure RouteDurationLD50 (µ g/bee )Reference
Dichlorprop-P (as dimethylammonium salt)Honey bee (Apis mellifera)Contact48 hours> 25 agropages.com
Formulation with Dichlorprop-P (310g/l as dimethylammonium salt)Honey bee (Apis mellifera)Contact48 hours> 107.6 nufarm.comagriculture.gov.ienufarm.com
Formulation with Dichlorprop-P (310g/l as dimethylammonium salt)Honey bee (Apis mellifera)Oral48 hours> 100 nufarm.com

Mechanisms of Action and Herbicide Resistance in Target Plant Species

Cellular and Molecular Mechanisms of Auxinic Herbicidal Action

As a synthetic auxin, Dichlorprop-P-dimethylammonium mimics the action of the natural plant hormone indole-3-acetic acid (IAA), but at concentrations that lead to phytotoxicity in susceptible species. It disrupts normal plant growth processes, ultimately causing plant death. wikipedia.org

This compound is a selective, systemic herbicide that is primarily absorbed by the leaves of target plants. herts.ac.ukherts.ac.uk From the leaves, it is translocated throughout the plant, including down to the roots, via the plant's vascular system. herts.ac.ukherts.ac.uk This systemic movement ensures that the herbicide reaches the sites of active growth and metabolism, which are most susceptible to its effects. wikipedia.org

The formulation as a dimethylammonium salt can improve the penetration of the active ingredient through the waxy cuticle of the leaf. This enhanced uptake is crucial for the herbicide's effectiveness. Once inside the plant, the salt dissociates, and the active dichlorprop-P (B76475) molecule is translocated. The translocation of organic chemicals in plants is influenced by their physicochemical properties, such as the n-octanol-water partition coefficient (log KOW), which affects their movement within the xylem and phloem. nih.govnih.gov Generally, compounds with moderate hydrophobicity are effectively translocated in the transpiration stream. nih.gov

The primary mechanism of action for dichlorprop-P is the disruption of hormone-regulated growth. By acting as an auxin mimic, it causes an abnormal and uncontrolled increase in cell division and elongation. wikipedia.orgnih.gov This leads to a cascade of physiological disruptions:

Abnormal Growth: Susceptible plants exhibit characteristic symptoms of auxin overdose, including twisting (epinasty) of stems and leaves, stem and leaf malformations, and the formation of calluses. herts.ac.ukherts.ac.uknih.gov

Vascular Tissue Damage: The uncontrolled cell growth damages the vascular tissues (xylem and phloem), impairing the transport of water and nutrients, which contributes significantly to the plant's death. wikipedia.orgnih.gov

Oxidative Stress and Cell Death: Research on the R-enantiomer of dichlorprop (B359615) ((R)-DCPP) has shown that it induces the accumulation of reactive oxygen species (ROS) and iron aggregation in plant cells. nih.gov This leads to lipid peroxidation, where lipids in cell membranes are damaged, disrupting membrane integrity. This process can trigger a form of iron-dependent, programmed cell death known as ferroptosis. nih.govnih.gov

Studies on the model plant Arabidopsis thaliana have demonstrated that treatment with the active R-enantiomer results in a significant decrease in shoot weight and pronounced morphological changes in both shoots and roots. nih.gov

Dichlorprop-P significantly alters key metabolic pathways in susceptible plants. Metabolomic analyses have revealed that the R-enantiomer affects a wide range of processes beyond just growth regulation. nih.gov

Key metabolic pathways affected include:

Carbohydrate Metabolism (Starch and Sucrose Metabolism) nih.gov

Tricarboxylic Acid (TCA) Cycle nih.gov

Pentose Phosphate Pathway nih.gov

Fatty Acid Biosynthesis and Homeostasis nih.gov

The disruption of fatty acid metabolism is a critical component of dichlorprop-P's toxicity. Research has shown that (R)-dichlorprop inhibits the activity of acetyl-CoA carboxylase (ACCase), a crucial enzyme in the synthesis of fatty acids. nih.gov This inhibition leads to a decrease in the content of specific fatty acids. nih.gov Furthermore, the herbicide disrupts the balance of fatty acid unsaturation by inhibiting fatty acid desaturase activity, which is vital for maintaining cell membrane fluidity and function. nih.gov This disruption, coupled with increased lipid peroxidation, contributes to the loss of cell membrane integrity and ultimately leads to ferroptosis-like cell death. nih.govnih.gov

ParameterObservation in Arabidopsis thaliana after (R)-dichlorprop exposureResearch Finding
Fatty Acid Content Total fatty acid content is reduced. nih.gov
Free Fatty Acids A significant increase in free fatty acids is observed, facilitating oxidative stress. nih.gov
Key Enzyme Activity Activity of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid synthesis, is inhibited. nih.gov
Unsaturation Balance The balance of fatty acid unsaturation is disrupted due to inhibition of fatty acid desaturase activity. nih.gov
Lipid Peroxidation Increased levels of malondialdehyde (MDA) and lipid hydroperoxides (LOOHs) indicate significant lipid peroxidation. nih.govnih.gov
Cell Death Pathway Disruption of fatty acid homeostasis and increased oxidative stress lead to ferroptosis-like cell death. nih.govnih.gov

Evolution and Biochemical Mechanisms of Herbicide Resistance

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture. Compared to other herbicide classes, the incidence of resistance to auxinic herbicides has been relatively low. nih.govbioone.org This has been attributed to several factors, including the potential for multiple sites of action and the possibility that resistance-conferring mutations may carry a fitness penalty. nih.govgrdc.com.au However, with continued selection pressure, resistant weed biotypes have emerged. Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). mountainscholar.orgnih.gov

Target-site resistance (TSR) occurs when a modification to the herbicide's molecular target prevents the herbicide from binding effectively, rendering it inactive. grdc.com.aunih.gov For auxinic herbicides, the "target site" is complex, involving multiple proteins in the auxin signaling pathway. nih.gov

The core components of the auxin perception and signaling pathway that can be altered to confer resistance include:

Auxin Receptors (TIR1/AFB proteins): The primary auxin receptors are a family of F-box proteins, including TIR1 (Transport Inhibitor Response 1) and AFBs (Auxin Signaling F-Box proteins). nih.govresearchgate.net Mutations in the genes encoding these proteins can alter the herbicide binding pocket, reducing the herbicide's efficacy.

Aux/IAA Co-receptors: Aux/IAA proteins are transcriptional repressors that are targeted for degradation upon auxin binding to the TIR1/AFB receptors. mountainscholar.orgresearchgate.net Mutations within the degron domain of an Aux/IAA protein can stabilize it, preventing its degradation and thus blocking the downstream auxin response, leading to herbicide resistance. mountainscholar.org For example, resistance to 2,4-D in a population of common waterhemp (Amaranthus tuberculatus) was linked to a deletion in an Aux/IAA gene. mountainscholar.org

Resistance MechanismDescriptionKey Proteins InvolvedExample Weed Species
Target-Site Resistance (TSR) Alteration of the herbicide's molecular target, preventing effective binding.TIR1/AFB auxin receptors, Aux/IAA co-receptors.Amaranthus tuberculatus, Bassia scoparia mountainscholar.orgresearchgate.net

Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govnih.gov NTSR is often more complex than TSR and can confer cross-resistance to herbicides with different modes of action. nih.gov

The primary NTSR mechanisms relevant to auxinic herbicides are:

Enhanced Herbicide Metabolism: This is a major NTSR pathway where resistant plants detoxify the herbicide more rapidly than susceptible plants. mountainscholar.orgresearchgate.net This is often achieved through the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases. mountainscholar.orgnih.gov For instance, 2,4-D resistance in a common waterhemp population was shown to result from rapid hydroxylation of the herbicide by a P450 enzyme, followed by conjugation to a sugar molecule, effectively neutralizing its phytotoxic activity. mountainscholar.org

Reduced Herbicide Translocation: In some cases, resistant plants limit the movement of the herbicide from the point of application (e.g., the treated leaf) to the target sites in other parts of the plant. nih.govnih.gov A study on 2,4-D resistant hairy fleabane (Conyza sumatrensis) found that significantly less herbicide was translocated out of the treated leaf compared to susceptible plants. nih.gov

Sequestration: This mechanism involves compartmentalizing the herbicide away from its target site, for example, by storing it in the cell vacuole. This prevents the herbicide from interfering with its target pathway.

These NTSR mechanisms, particularly enhanced metabolism, pose a significant threat as they can lead to broad-spectrum resistance against multiple herbicide classes. nih.gov

Non-Target Site Resistance Mechanisms in Weeds

Enhanced Metabolic Detoxification Pathways (e.g., Cytochrome P450s, GSH S-transferases)

A primary mechanism of non-target-site resistance is the enhanced metabolic breakdown of the herbicide into non-toxic substances. pesticidestewardship.org This process is often mediated by the overexpression of genes encoding specific enzyme families.

Cytochrome P450 Monooxygenases (CYPs): These enzymes are a large family of heme-containing proteins that catalyze a wide range of oxidative reactions, including hydroxylation, dealkylation, and oxidation of herbicides. nih.govplos.org In resistant weed biotypes, elevated levels or more efficient versions of CYP enzymes can rapidly metabolize auxinic herbicides before they can exert their phytotoxic effects. For instance, research on the weedy grass Echinochloa phyllopogon has shown that overexpression of promiscuous CYP81A P450 enzymes confers resistance to multiple herbicides, including the auxinic herbicide quinclorac. biorxiv.org These enzymes were found to produce hydroxylated metabolites of the herbicide. biorxiv.org Similarly, some chlorsulfuron-resistant Lolium rigidum biotypes can oxidatively metabolize the herbicide at a faster rate than susceptible biotypes, a process likely catalyzed by Cyt P450 enzymes. hracglobal.com

Glutathione S-transferases (GSTs): GSTs are enzymes that detoxify herbicides by catalyzing the conjugation of glutathione to the herbicide molecule. nih.gov This conjugation increases the water solubility of the herbicide, making it less toxic and easier to sequester or transport within the plant. nih.govplos.org In a fluroxypyr-resistant population of Bassia scoparia, several transcripts with molecular functions for conjugation, including GSTs, were found to be constitutively higher expressed. nih.gov These enzymes play a role in various plant processes, including hormone signaling and detoxification pathways. nih.govplos.org The evolution of genes encoding both CYPs and GSTs associated with herbicide resistance predates the origin of land plants, indicating that these detoxification systems are ancient and have been adapted to deal with modern synthetic herbicides. nih.govplos.org

Key Enzyme Families in Herbicide Detoxification
Enzyme FamilyFunctionExample in Herbicide Resistance
Cytochrome P450 Monooxygenases (CYPs)Catalyze oxidation, hydroxylation, and dealkylation of herbicides. nih.govOverexpression of CYP81A enzymes in Echinochloa phyllopogon confers resistance to quinclorac. biorxiv.org
Glutathione S-transferases (GSTs)Catalyze the conjugation of glutathione to herbicides, increasing their solubility and reducing toxicity. nih.govConstitutively higher expression of GSTs in fluroxypyr-resistant Bassia scoparia. nih.gov
Alterations in Herbicide Absorption and Translocation Efficiency

For an herbicide to be effective, it must be absorbed by the plant and translocated to its site of action. Resistance can evolve through modifications that limit these processes.

Reduced absorption of the herbicide through the leaf cuticle or reduced translocation from the point of application to other parts of the plant are known non-target-site resistance mechanisms. oup.com For example, a 2,4-D-resistant biotype of prickly lettuce (Lactuca serriola) was found to absorb less of the herbicide and retain more of it in the treated leaf compared to a susceptible biotype. nih.gov Similarly, resistance to 2,4-D in two wild radish (Raphanus raphanistrum) populations was identified as an inability to translocate the herbicide out of the treated leaf. oup.com While the resistant plants did metabolize 2,4-D, there was no difference in the rate of metabolism compared to susceptible populations, pointing to reduced translocation as the primary resistance mechanism. oup.com In some cases, an altered auxin signaling response in resistant biotypes could contribute to reduced uptake and translocation. nih.gov However, in other instances of auxinic herbicide resistance, such as in wild mustard (Sinapis arvensis), altered uptake and translocation were not found to be the cause of resistance. bioone.org

Intracellular Sequestration and Compartmentalization of Herbicides

Another strategy employed by resistant plants is the sequestration of the herbicide into cellular compartments where it cannot reach its target site, effectively neutralizing its activity. pesticidestewardship.org This often involves transporting the herbicide or its metabolites into the vacuole or binding them to cell wall components. pesticidestewardship.orgoup.com The transport of herbicides into the vacuole can be facilitated by transporters like ATP-binding cassette (ABC) transporters. nih.gov This mechanism of resistance, involving increased vacuolar transport and sequestration, has been observed for other herbicides like glyphosate (B1671968). bioone.org While direct evidence for this compound sequestration is limited, the general mechanism is a recognized form of non-target-site resistance to herbicides. pesticidestewardship.orgoup.com

Genetic Basis of Resistance (e.g., Gene Duplication, Allelic Variation)

The evolution of herbicide resistance is fundamentally a genetic process driven by selection pressure from herbicide use. Key genetic mechanisms include target-site mutations and gene amplification.

Allelic Variation: Single nucleotide polymorphisms (SNPs) in the gene encoding the target protein can result in an amino acid substitution. nih.gov This change can alter the herbicide's binding site, reducing its efficacy without compromising the protein's essential function. nih.gov For auxinic herbicides, the target sites are complex and involve auxin receptors like TIR1/AFB F-box proteins. bioone.org Mutations in these receptors can confer resistance. For instance, a mutation in an AUX/IAA gene, which are co-receptors for auxins, was found to endow cross-resistance to dicamba (B1670444), 2,4-D, and fluroxypyr (B1673483) in Kochia scoparia. pnas.org Inheritance studies have shown that resistance to auxinic herbicides like dicamba, 2,4-D, and picloram (B1677784) in wild mustard is conferred by a single, dominant gene. bioone.org

Gene Duplication: An increase in the copy number of the gene encoding the herbicide target site can lead to resistance by producing a larger amount of the target protein. pesticidestewardship.orgnih.gov This overproduction means that a standard herbicide dose is insufficient to inhibit all the protein molecules, allowing the plant to survive. pesticidestewardship.org Duplication of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) gene is a well-known mechanism of glyphosate resistance in species like Amaranthus palmeri. nih.gov While less documented for auxinic herbicides, gene duplication is a significant evolutionary mechanism that contributes to genetic variation and can play a role in the plant's response to abiotic stress, including herbicide exposure. mdpi.com

Cross-Resistance and Multiple Resistance Phenotypes in Weed Biotypes

The evolution of resistance to one herbicide can sometimes confer resistance to other herbicides, even those from different chemical classes, a phenomenon known as cross-resistance. hracglobal.com When a weed biotype is resistant to herbicides from different modes of action through two or more distinct resistance mechanisms, it is termed multiple resistance. hracglobal.com

Cross-Resistance: This can occur through a single resistance mechanism that is effective against multiple herbicides. hracglobal.com For example, non-target-site resistance based on enhanced metabolism by cytochrome P450 enzymes can be particularly problematic, as these enzymes can often detoxify a wide range of herbicidal compounds. hracglobal.com A biotype of wild mustard (Sinapis arvensis) has been reported to be resistant to a variety of auxinic herbicides, including dicamba, MCPA, mecoprop, 2,4-D, and picloram, likely due to a modification of the auxin receptors. hracglobal.com

Multiple Resistance: This is a more complex scenario where a weed population possesses several resistance mechanisms. For example, a kochia population from Kansas has been identified with multiple resistance to glyphosate, dicamba, fluroxypyr, chlorsulfuron, atrazine, and metribuzin (B1676530). newprairiepress.org The management of such populations is extremely challenging as it severely limits the number of effective herbicide options. newprairiepress.org The grass species Lolium rigidum is notorious for developing non-target-site cross-resistance across many herbicide groups, often due to enhanced metabolic rates. hracglobal.com

Examples of Cross- and Multiple-Resistance in Weed Biotypes
Weed SpeciesResistance TypeHerbicides InvolvedSuspected Mechanism
Sinapis arvensis (Wild Mustard)Cross-ResistanceDicamba, MCPA, mecoprop, 2,4-D, picloram hracglobal.comModification of auxin receptors hracglobal.com
Kochia scoparia (Kochia)Multiple ResistanceGlyphosate, dicamba, fluroxypyr, chlorsulfuron, atrazine, metribuzin newprairiepress.orgMultiple distinct resistance mechanisms
Lolium rigidum (Annual Ryegrass)Cross-ResistanceMultiple herbicide groupsEnhanced metabolic detoxification (e.g., Cyt P450s) hracglobal.com

Academic Approaches for Managing Herbicide-Resistant Weed Populations

The increasing prevalence of herbicide-resistant weeds necessitates the development and implementation of integrated weed management (IWM) strategies. agronomyjournals.com These approaches combine various control methods to reduce the reliance on any single herbicide, thereby mitigating the selection pressure for resistance. agronomyjournals.comcottoninc.com

Synergistic Interactions in Herbicide Mixtures for Resistance Control

A key chemical strategy within IWM is the use of herbicide mixtures. cottoninc.comscielo.br Applying tank mixes of herbicides with different modes of action can enhance weed control and delay the evolution of resistance. cottoninc.comscielo.br The interaction between herbicides in a mixture can be additive, antagonistic (reduced efficacy), or synergistic (enhanced efficacy). scielo.br

Synergistic interactions are particularly valuable for managing resistant populations. For example, research on multiple herbicide-resistant kochia demonstrated that tank-mixing dichlorprop-p (as Duplosan) with dicamba (as Clash) and/or a premix of halauxifen (B1672591) and fluroxypyr (as Pixxaro) significantly improved control compared to the individual herbicides applied alone. newprairiepress.org This suggests a synergistic effect that can be exploited to manage difficult-to-control weed biotypes. newprairiepress.org Another study found a synergistic interaction between the auxinic herbicide 2,4-D amine and the PSII-inhibiting herbicide metribuzin for the control of wild oat (Avena sterilis). nih.gov The proposed mechanism for this synergism was enhanced translocation of metribuzin to its sites of action in the presence of 2,4-D. scielo.brnih.govcaws.org.nz The strategic use of such synergistic mixtures is a promising tactic to improve the effectiveness of existing herbicides and combat resistance. nih.gov

Integrated Weed Management Strategies in the Context of this compound Use

Integrated Weed Management (IWM) is a comprehensive approach that combines various weed control methods to manage weed populations effectively and sustainably. mdpi.com The goal of IWM is to reduce the over-reliance on any single weed control tactic, particularly herbicides, thereby minimizing the development of herbicide-resistant weeds and the environmental impact of weed management practices. mdpi.comgrowiwm.org this compound, as a Group 4 synthetic auxin herbicide, plays a role in IWM programs, especially for the control of broadleaf weeds in cereal crops and non-agricultural areas. greenbook.net Effective IWM strategies involving this compound focus on diversification of weed control methods, including herbicide rotation, tank-mixing, and the integration of cultural and mechanical practices. greenbook.net

A key component of IWM is the prevention and management of herbicide resistance. greenbook.net Any weed population has the potential to contain or develop plants that are naturally resistant to Dichlorprop-P and other Group 4 herbicides. greenbook.net Repeated use of herbicides with the same mode of action can lead to the selection and dominance of resistant biotypes. greenbook.net Therefore, a primary strategy in IWM is to rotate the use of this compound with herbicides from different groups that control the same weed species. greenbook.net This can be done within a single growing season or across multiple seasons. greenbook.net

Tank-mixing this compound with herbicides from different mode-of-action groups is another effective strategy within an IWM framework. greenbook.net This approach can broaden the spectrum of weeds controlled, improve the consistency of control, and help manage or delay the onset of herbicide resistance. greenbook.net For instance, products containing dichlorprop-P are often formulated with other phenoxy herbicides like MCPA and 2,4-D, or other herbicide groups to target a wider range of broadleaf weeds. canada.caipco.ca When using tank mixtures, it is crucial to select a partner herbicide that is effective against the target weed population and has a different mode of action. greenbook.net

The following table outlines common IWM strategies that can be employed with this compound:

IWM StrategyDescription in the Context of this compound UsePotential Benefits
Herbicide Rotation Alternating the use of this compound (Group 4) with herbicides from different mode-of-action groups (e.g., ALS inhibitors - Group 2, or HPPD inhibitors - Group 27).Delays the development of Group 4 herbicide resistance. Manages a broader spectrum of weeds over time.
Tank-Mixing Applying this compound in combination with one or more herbicides having different modes of action. Common partners include 2,4-D, MCPA, and mecoprop-P. canada.caProvides broader-spectrum weed control in a single application. Helps manage existing or suspected herbicide-resistant weed populations. greenbook.net
Scouting and Monitoring Regularly monitoring fields to identify weed species present, their growth stages, and population densities. This data informs the decision to use this compound and the selection of appropriate tank-mix partners. greenbook.netEnsures timely and targeted herbicide applications. Prevents the application of ineffective treatments and reduces selection pressure for resistance. greenbook.net
Cultural Practices Utilizing practices such as crop rotation, planting competitive crop varieties, adjusting planting dates, and using cover crops to suppress weed growth and reduce reliance on herbicides. growiwm.orggreenbook.netReduces overall weed pressure, making herbicide applications more effective. Improves soil health and crop competitiveness.
Mechanical Control Incorporating tillage or other mechanical weed control methods where appropriate. This can be particularly useful in managing weed escapes or in preparing a seedbed. growiwm.orggreenbook.netProvides an alternative control method for herbicide-resistant weeds. Can reduce the weed seed bank in the soil.

Research has shown that herbicide combinations are a cornerstone of effective IWM programs. For example, combinations of phenoxy herbicides are used to control difficult weeds like Virginia buttonweed. msstate.edu While a single application of a phenoxy herbicide may provide control for a limited time, regrowth often occurs, necessitating a more integrated approach. msstate.edu Products containing Dichlorprop-P are compatible with conservation tillage and conventional crop production systems, allowing for flexibility in integrating chemical and mechanical control methods. canada.ca

The following table provides examples of herbicide combinations that may include Dichlorprop-P or similar phenoxy herbicides as part of an IWM strategy:

Herbicide Combination (Active Ingredients)Herbicide Group(s)Target Weeds/Use
Dichlorprop-P + 2,4-DGroup 4 + Group 4Broadleaf weeds and brush control in cereals and non-crop land. canada.caipco.ca
Dichlorprop-P + MCPA + Mecoprop-PGroup 4 + Group 4 + Group 4A wide range of broadleaf weeds in wheat, barley, and oats. canada.ca
2,4-D + Dichlorprop + DicambaGroup 4 + Group 4 + Group 4Broadleaf weeds in turfgrass. msstate.edu

Successful IWM requires a long-term perspective and adaptation to local conditions. growiwm.org Adopting an IWM program that includes scouting, the use of historical field data, and a combination of chemical, cultural, and mechanical control methods is the most effective way to ensure the long-term viability of herbicides like this compound. greenbook.net

Analytical Methodologies for Dichlorprop P Dimethylammonium Detection and Quantification

Sample Preparation Techniques for Diverse Environmental and Biological Matrices

Sample preparation is a critical step that significantly influences the reliability and accuracy of analytical results. researchgate.net The primary goal is to isolate the target analyte from complex matrices, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. researchgate.netcdc.gov

The choice of extraction methodology depends on the sample matrix and the physicochemical properties of Dichlorprop-P-dimethylammonium. As a salt, it is often converted to its less polar acid form (Dichlorprop-P) through acidification prior to extraction with an organic solvent.

Solvent Extraction: For soil and water samples, acidification is a common initial step, followed by extraction into an organic solvent. nih.gov A detailed method for soil involves extraction with a combination of acetic acid in methanol (B129727), acetic acid in a methanol-water mixture, and a basic buffer solution. epa.gov This multi-step extraction ensures the efficient recovery of the analyte from the soil matrix. epa.gov For biological fluids like blood, urine, and stomach contents, acid and alkaline extraction procedures have been successfully employed. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become a widely adopted technique for multi-residue pesticide analysis in food and agricultural products. lcms.cznih.gov The process typically involves an extraction step with acetonitrile (B52724), followed by a salting-out phase separation. lcms.cznih.gov While broadly applicable, the method can be optimized for specific analyte-matrix combinations. For instance, different salt mixtures are used for various sample types, such as grapes, rice, and tea, to ensure optimal extraction efficiency. lcms.cz The QuEChERS approach is valued for its high sample throughput and reduced solvent consumption compared to traditional methods. lcms.cz

Supramolecular Solvent-Based Microextraction (SUSME): This is a modern microextraction technique used for the determination of chiral pesticides like Dichlorprop (B359615) in natural waters. nih.govresearchgate.net The method involves the extraction of the herbicides into a supramolecular solvent composed of reverse aggregates of dodecanoic acid. nih.govresearchgate.net This technique offers high concentration factors and is environmentally friendly due to the minimal use of organic solvents. nih.gov

Following extraction, a cleanup step is essential to remove co-extracted matrix components that could interfere with the final analysis.

Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique. For soil extracts containing Dichlorprop-P (B76475), C18 solid-phase extraction cartridges are effective. epa.gov The process involves conditioning the cartridge, loading the acidified sample extract, washing away interferences, and finally eluting the analyte with a suitable solvent mixture, such as methanol and acetone. epa.gov

Dispersive Solid-Phase Extraction (d-SPE): This cleanup procedure is an integral part of the QuEChERS method. lcms.cz After the initial extraction and partitioning, an aliquot of the supernatant is mixed with a combination of sorbents in a centrifuge tube. lcms.cz Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and magnesium sulfate (B86663) to remove excess water. lcms.czcsic.es This step is rapid and effective for a wide range of food matrices. lcms.cz

Florisil Chromatography: While not always necessary, chromatography using adsorbents like Florisil can be employed as an additional cleanup step if significant matrix interferences persist after initial cleanup procedures. epa.gov

Advanced Chromatographic and Spectrometric Detection Methods

Following sample preparation, advanced analytical instruments are used for the separation, identification, and quantification of this compound.

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. Due to the low volatility of the acidic form of Dichlorprop-P, a derivatization step is required prior to GC analysis.

Derivatization: Methylation is a common derivatization procedure for Dichlorprop-P. epa.gov This is typically achieved by reacting the sample extract with a methylating agent, such as BF3/methanol solution, at an elevated temperature (e.g., 70°C). epa.gov This process converts the carboxylic acid group into a more volatile methyl ester, making it suitable for GC analysis. epa.gov

GC Analysis: The derivatized sample is then injected into a gas chromatograph, typically equipped with a capillary column and a selective detector. epa.gov For confirmation, a GC column with a different polarity may be used to ensure the reliability of the identification. epa.gov

ParameterConditionSource
Instrument Hewlett Packard 5890 Series II GC with 5971 Mass Selective Detector epa.gov
Column HP-5 MS (30 m, 0.25 mm ID, 0.25 µm film thickness) or DB-1 (15 m) epa.gov
Carrier Gas Helium epa.gov
Injection Splitless epa.gov
Temperature Program Initial: 70°C, Ramp 1: 45°C/min to 212°C, Ramp 2: 20°C/min to 280°C epa.gov
Detector Mass Selective Detector (MSD) epa.gov
This table presents typical Gas Chromatography (GC) conditions for the analysis of methylated Dichlorprop-P.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds like Dichlorprop-P, often without the need for derivatization. helixchrom.comcipac.org

Reversed-Phase HPLC: This is the most common HPLC mode for Dichlorprop analysis. The separation is achieved on a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile and acidified water. cipac.org UV detection is commonly used, with the wavelength set around 220-230 nm for optimal sensitivity. cipac.org HPLC methods have been developed for the analysis of Dichlorprop-P in technical concentrates and soluble liquid formulations. cipac.org

Mixed-Mode Chromatography: For complex sample matrices, mixed-mode chromatography, which combines reversed-phase and ion-exchange or ion-exclusion mechanisms, can provide enhanced selectivity and separation. helixchrom.com For instance, Dichlorprop has been analyzed in reversed-phase anion-exclusion mode on a core-shell mixed-mode column, which offers the benefits of unique selectivity and the high efficiency of core-shell particles. helixchrom.com

ParameterConditionSource
System HPLC with UV Detector cipac.org
Column Reversed-phase (e.g., Coresep 100) helixchrom.comcipac.org
Mobile Phase Acetonitrile / Water / Sulfuric Acid helixchrom.comcipac.org
Detection UV at 220 nm or 229 nm cipac.org
Mode Reversed-phase anion-exclusion helixchrom.com
This table outlines common High-Performance Liquid Chromatography (HPLC) conditions for Dichlorprop-P analysis.

Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), provides a high degree of sensitivity and selectivity, enabling unambiguous identification and precise quantification of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): Following methylation, GC-MS is a robust method for the quantification of Dichlorprop-P in complex samples like soil. epa.gov The mass spectrometer serves as a highly selective detector, monitoring specific ions characteristic of the methylated analyte, thereby minimizing matrix interferences. epa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a state-of-the-art technique for pesticide residue analysis. nih.govresearchgate.netqcap-egypt.com It combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This method allows for the direct analysis of Dichlorprop-P without derivatization. nih.govresearchgate.net The technique is particularly valuable for the stereoselective quantitation of the R- and S-enantiomers of Dichlorprop in environmental samples. nih.govresearchgate.net A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the negative ion mode is commonly used for this purpose. nih.govresearchgate.net The instrument is set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and achieves very low limits of quantitation, often in the nanogram per liter (ng/L) range for water samples. nih.govresearchgate.netchromatographyonline.com

ParameterValueSource
Technique Supramolecular solvent-based microextraction (SUSME) - LC-MS/MS nih.govresearchgate.net
Ionization Mode Electrospray (ESI), Negative Ion nih.govresearchgate.net
Mass Spectrometer Hybrid Triple Quadrupole nih.govresearchgate.net
Daughter Ion (m/z) 160.6 nih.govresearchgate.net
Quantitation Limit (Water) 4 ng/L nih.govresearchgate.net
Recovery ~75% nih.govresearchgate.net
This table summarizes key parameters for the highly sensitive LC-MS/MS method for Dichlorprop (DCPP) enantiomer analysis in natural waters.

Method Validation and Performance Characteristics in Research Applications

Linearity and Calibration Curve Establishment

No published research was identified that presented data on the linearity and calibration curve establishment for the analysis of this compound. Information regarding the typical concentration ranges, correlation coefficients (r²), and weighting factors for the calibration curve of this specific compound is not available in the scientific literature.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Specific limits of detection (LOD) and limits of quantification (LOQ) for this compound, determined through validated analytical methods, are not documented in the available research. Different analytical techniques and matrices can significantly influence these values, and without dedicated studies, no reliable data can be presented.

Assessment of Accuracy and Precision (Recovery Studies, Relative Standard Deviation)

Data from recovery studies to assess the accuracy of analytical methods for this compound are not available. Similarly, information on the precision of such methods, typically reported as the relative standard deviation (RSD), could not be found in the existing body of scientific literature.

Advanced Research Directions and Future Perspectives on Dichlorprop P Dimethylammonium

Deeper Molecular and Genomic Studies of Microbial Degradation Pathways

The biodegradation of Dichlorprop-P (B76475) is a critical process governing its persistence in the environment, primarily driven by soil microorganisms. nih.gov Future research is aimed at delving deeper into the molecular and genomic underpinnings of these degradation pathways to enhance bioremediation strategies.

Detailed Research Findings: Microbial degradation of phenoxyalkanoic acid herbicides like dichlorprop (B359615) is often enantioselective. nih.gov Numerous studies have isolated bacteria capable of utilizing dichlorprop as a sole carbon source, with members of the genera Sphingomonas, Sphingobium, and Bradyrhizobium being particularly prominent. researchgate.net Genomic analyses have been instrumental in identifying the specific genes responsible for the initial steps of degradation. For instance, the genes rdpA and sdpA, which encode for (R)-dichlorprop dioxygenase and (S)-dichlorprop dioxygenase respectively, are crucial for cleaving the ether bond of the respective enantiomers. nih.govasm.org

DNA Stable Isotope Probing (SIP) combined with metagenomic analysis has revealed that microbial consortia, rather than single species, often play key roles in the complete mineralization of racemic dichlorprop. nih.govasm.org In these consortia, primary degraders like Sphingobium may break down the herbicide into intermediates such as 2,4-dichlorophenol (B122985), which are then mineralized by other synergistic bacteria like Sphingopyxis. researchgate.net Understanding these complex interactions at a genomic level is essential for designing effective bioaugmentation consortia for contaminated sites.

Microorganism Key Genes Involved in Degradation Role in Degradation Pathway
Sphingomonas herbicidovorans MHsdpA (putative)Preferential degradation of the (S)-enantiomer. nih.gov
Sphingobium sp.rdpA, sdpAInitial degradation of both (R)- and (S)-enantiomers. nih.govasm.org
Sphingopyxis sp.Novel degrading genes (suspected)Mineralization of intermediates like 2,4-dichlorophenol. researchgate.netnih.gov
Bradyrhizobium sp.tfdAα, cadAPossesses genes for dioxygenases involved in phenoxyalkanoic acid degradation. researchgate.net

Further Mechanistic Investigations into Enantioselective Interactions in Biological Systems

Dichlorprop is a chiral molecule, with only the (R)-enantiomer (Dichlorprop-P) exhibiting significant herbicidal activity. wikipedia.org However, both enantiomers interact with biological systems, often in distinct ways. Further research is needed to fully elucidate the mechanisms behind these enantioselective interactions.

Detailed Research Findings: Enantioselectivity is evident in both the microbial degradation and the ecotoxicity of dichlorprop. In soil, the non-herbicidal (S)-dichlorprop is often degraded more rapidly than the active (R)-dichlorprop. nih.gov Studies with Sphingomonas herbicidovorans MH have shown that this is due to the presence of separate, inducible, carrier-mediated uptake systems for each enantiomer. nih.gov This bacterium can utilize both enantiomers for growth but shows a clear preference for degrading the (S)-form first when exposed to a racemic mixture. nih.gov

Conversely, enantioselectivity in toxicity has been observed in non-target organisms. For example, in studies with the green alga Scenedesmus obliquus, the R-enantiomer of a dichlorprop ester exhibited significantly higher toxicity than the S-enantiomer. nih.gov This differential toxicity is linked to the enantioselective induction of reactive oxygen species (ROS), which cause oxidative stress and cellular damage. researchgate.net Understanding these mechanisms is crucial for a more accurate environmental risk assessment of chiral herbicides.

Organism/System Enantiomer Preferentially Degraded/More Active Observed Effect
Agricultural Soil(S)-dichlorpropFaster dissipation rate compared to the (R)-enantiomer. nih.gov
Sphingomonas herbicidovorans MH(S)-dichlorpropPreferential uptake and degradation. nih.gov
Scenedesmus obliquus (alga)(R)-dichlorprop-methylHigher toxicity and greater induction of reactive oxygen species. nih.govresearchgate.net
Target Weeds(R)-dichlorprop (Dichlorprop-P)Exhibits primary herbicidal activity.

Exploration of Novel Technologies for Environmental Remediation and Mitigation

Persistent contamination of soil and water by herbicides necessitates the development of effective remediation technologies. Future research is exploring innovative physical, chemical, and biological methods for the removal and degradation of Dichlorprop-P-dimethylammonium from the environment. journalcjast.comsdiarticle5.com

Detailed Research Findings: Bioremediation strategies, such as bioaugmentation, involve introducing specialized microorganisms or microbial consortia to contaminated sites to enhance the degradation of pollutants. researchgate.net The isolation of potent dichlorprop-degrading bacteria, as discussed in section 6.1, forms the basis of this approach. Synergistic consortia that can completely mineralize the herbicide are particularly promising. researchgate.netasm.org

Advanced Oxidation Processes (AOPs) are another area of active research. mdpi.com AOPs utilize highly reactive species, such as hydroxyl radicals, to chemically break down persistent organic pollutants. atlantis-press.com Techniques like the photo-Fenton process (UV/H₂O₂/Fe²⁺) and ozonation have proven effective in degrading related chlorophenoxy compounds and their toxic intermediates, such as 2,4-dichlorophenol. nih.gov These methods offer rapid degradation but require careful management of reaction conditions and costs. mdpi.comatlantis-press.com

Mitigation strategies focus on preventing the herbicide from reaching non-target areas. This includes the use of vegetative filter strips, buffer zones, and conservation tillage practices that reduce surface runoff and soil erosion. canada.caepa.gov

Remediation/Mitigation Technology Mechanism of Action Potential Application for Dichlorprop-P
BioaugmentationIntroduction of specific microbes to enhance biodegradation.Inoculation of contaminated soil with Sphingobium and Sphingopyxis consortia. researchgate.net
PhytoremediationUse of plants to extract, contain, or degrade contaminants.Planting specific vegetation in buffer zones to absorb herbicide runoff. mdpi.com
Advanced Oxidation Processes (AOPs)Generation of highly reactive radicals to chemically degrade pollutants. mdpi.comTreatment of contaminated water using UV/H₂O₂ or photo-Fenton processes. nih.gov
Conservation TillageReducing soil disturbance to minimize erosion and runoff.Implementation in fields where Dichlorprop-P is applied to reduce off-site movement. epa.gov

Development of Sustainable Agroecological Practices for Herbicide Efficacy and Environmental Stewardship

The long-term sustainability of weed control strategies involving this compound depends on its integration into broader agroecological practices. The goal is to maintain herbicide efficacy, prevent the evolution of resistant weeds, and protect environmental health. pesticidestewardship.org

Detailed Research Findings: Integrated Weed Management (IWM) is a cornerstone of sustainable herbicide use. psu.edu IWM combines multiple control tactics—chemical, mechanical, and cultural—to manage weed populations effectively. For Dichlorprop-P, this means not relying on it as a sole solution but incorporating it into a system that includes crop rotation, cover cropping, and mechanical cultivation. illinois.edu Rotating herbicides with different modes of action is a critical component of IWM to delay the development of herbicide resistance. illinois.edu

Pesticide Environmental Stewardship involves practices that minimize the negative impacts of pesticides on the environment. pesticidestewardship.org This includes adhering to label instructions regarding buffer zones to protect sensitive aquatic and terrestrial habitats, avoiding spray drift by monitoring wind conditions, and using precision application technologies that reduce the total amount of herbicide applied. canada.ca By combining the targeted use of effective herbicides like Dichlorprop-P with robust IWM and stewardship programs, it is possible to achieve both productive agriculture and environmental protection. psu.edu

Sustainable Practice Objective Relevance to this compound
Integrated Weed Management (IWM)To use multiple tactics to control weeds and reduce herbicide reliance. psu.eduCombining Dichlorprop-P application with crop rotation and mechanical weeding to prevent resistance.
Herbicide RotationTo prevent the selection of resistant weed biotypes.Alternating Dichlorprop-P with herbicides from different chemical families and modes of action. illinois.edu
Precision ApplicationTo apply herbicide only where it is needed, reducing overall use.Using GPS-guided sprayers or spot-spraying to target weed patches.
Adherence to Buffer ZonesTo protect non-target ecosystems from spray drift and runoff. canada.caMaintaining specified distances from water bodies and sensitive terrestrial habitats during application.

Q & A

Q. How does soil pH influence the degradation pathways of this compound?

  • Methodology : Conduct microcosm experiments with isotopically labeled ¹³C-Dichlorprop-P-dimethylammonium in soils of varying pH (4.5–8.0). Track metabolites (e.g., Dichlorprop, 2,4-dichlorophenol) via LC-MS/MS and quantify mineralization rates using ¹³CO₂ trapping. Microbial community analysis (16S rRNA sequencing) identifies degraders .
  • Contradictions : Resolve discrepancies in half-life (t₁/₂) data by standardizing OECD 307 guidelines for aerobic/anaerobic conditions .

Q. What molecular mechanisms explain the endocrine-disrupting potential of this compound in aquatic organisms?

  • Methodology : Use in vitro reporter gene assays (e.g., ER/AR transactivation) and in vivo zebrafish embryo tests to assess estrogenic/androgenic activity. Transcriptomic analysis (RNA-seq) identifies dysregulated pathways (e.g., vitellogenin synthesis). Compare results with structural analogs (e.g., 2,4-D) to isolate mechanistic differences .
  • Regulatory Context : Cross-reference findings with EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 data .

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